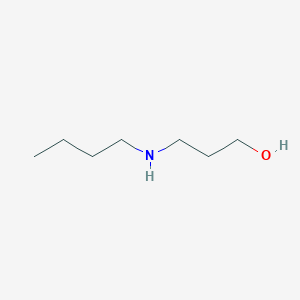
1-(1H-1,2,4-Triazol-1-yl)propan-2-amin
Übersicht
Beschreibung
1-(1H-1,2,4-triazol-1-yl)propan-2-amine is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which makes it an important scaffold in drug design due to its ability to form hydrogen bonds and interact with various biological targets .
Wissenschaftliche Forschungsanwendungen
1-(1H-1,2,4-triazol-1-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly antifungal and antiviral agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Safety and Hazards
Zukünftige Richtungen
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Wirkmechanismus
Target of Action
The primary target of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine and its derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes. By interacting with this enzyme, the compound can influence the production of estrogens and thereby exert its effects.
Mode of Action
The compound interacts with its target, the aromatase enzyme, through hydrogen bonding . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and affecting the biosynthesis of estrogens .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway . By inhibiting the activity of the enzyme, the compound can reduce the production of estrogens. This can have downstream effects on various physiological processes that are regulated by these hormones.
Pharmacokinetics
The pharmacokinetics of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine and its derivatives are influenced by their ability to form hydrogen bonds with different targets . This property can improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds, enhancing their bioavailability .
Result of Action
The primary result of the compound’s action is a reduction in the production of estrogens due to the inhibition of the aromatase enzyme . This can have various molecular and cellular effects, depending on the specific physiological processes that are regulated by these hormones.
Biochemische Analyse
Biochemical Properties
1-(1H-1,2,4-triazol-1-yl)propan-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is known to interact with cytochrome P450 enzymes, specifically binding to the heme moiety of these enzymes . This interaction can inhibit the activity of cytochrome P450, affecting the metabolism of various substrates. Additionally, 1-(1H-1,2,4-triazol-1-yl)propan-2-amine can form hydrogen bonds with other biomolecules, influencing their stability and function .
Cellular Effects
The effects of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine on cells are diverse and depend on the cell type and context. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation by interfering with cell signaling pathways and gene expression . It can also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 1-(1H-1,2,4-triazol-1-yl)propan-2-amine exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their activity . For example, the compound can inhibit cytochrome P450 enzymes by binding to their heme moiety, preventing the metabolism of certain substrates . Additionally, 1-(1H-1,2,4-triazol-1-yl)propan-2-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to 1-(1H-1,2,4-triazol-1-yl)propan-2-amine can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes . In some cases, high doses of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine can cause toxic or adverse effects, such as liver damage or disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
1-(1H-1,2,4-triazol-1-yl)propan-2-amine is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can affect the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels . The compound can also influence the activity of other enzymes and cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, 1-(1H-1,2,4-triazol-1-yl)propan-2-amine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity . The compound’s distribution can also be affected by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, it may localize to the mitochondria, affecting energy production and metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine typically involves the reaction of 1,2,4-triazole with an appropriate alkylating agent. One common method is the alkylation of 1,2,4-triazole with 2-bromo-1-propanamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-1,2,4-triazol-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted triazole compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone: An intermediate in the production of fluconazole.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.
Uniqueness
1-(1H-1,2,4-triazol-1-yl)propan-2-amine is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Eigenschaften
IUPAC Name |
1-(1,2,4-triazol-1-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-5(6)2-9-4-7-3-8-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZDXHFMAKRNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424364 | |
| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883545-31-1 | |
| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)

![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)


![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)


